1H-Imidazol-4-amine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

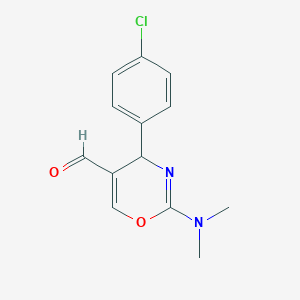

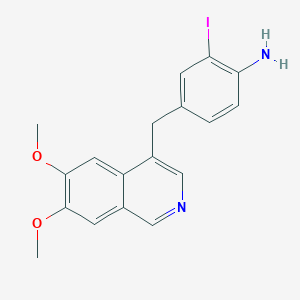

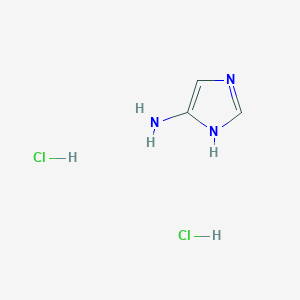

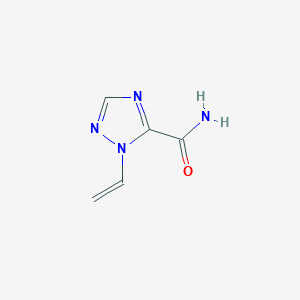

1H-Imidazol-4-amine dihydrochloride is a compound with the molecular formula C3H7Cl2N3 . It is a member of the class of imidazoles .

Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . Recent advances in the synthesis of imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis

The molecular structure of 1H-Imidazol-4-amine dihydrochloride includes a molecular weight of 156.01 g/mol . The InChI code for this compound is 1S/C3H5N3.2ClH/c4-3-1-5-2-6-3;;/h1-2H,4H2, (H,5,6);2*1H .Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . The synthesis of imidazoles involves the construction of the heterocycle .Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Imidazol-4-amine dihydrochloride include a molecular weight of 156.01 g/mol, hydrogen bond donor count of 4, hydrogen bond acceptor count of 2, and rotatable bond count of 0 .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

1H-Imidazol-4-amine dihydrochloride: is a valuable precursor in the synthesis of various heterocyclic compounds. Its reactivity allows for the construction of imidazole rings, which are core structures in many biologically active molecules. The compound can undergo cyclization reactions to form imidazol-4-ones, which serve as scaffolds in medicinal chemistry .

Medicinal Chemistry

In medicinal chemistry, 1H-Imidazol-4-amine dihydrochloride is used to synthesize imidazole derivatives that exhibit a wide range of biological activities. These activities include antifungal, antibacterial, and anticancer properties. The compound’s derivatives are also explored for their potential as proteasome modulators, which could be significant in treating diseases like cancer .

Agricultural Chemistry

The imidazole derivatives synthesized from 1H-Imidazol-4-amine dihydrochloride find applications in agriculture as well. They are used to create fungicides, herbicides, and plant growth regulators. The structural versatility of imidazoles allows for the development of compounds with specific activities against agricultural pests .

Material Science

In material science, 1H-Imidazol-4-amine dihydrochloride contributes to the development of new materials with unique properties. Its derivatives can be used in the creation of functional materials, including polymers and coatings that require specific chemical functionalities for their performance .

Environmental Science

Research into the environmental applications of 1H-Imidazol-4-amine dihydrochloride includes its use in the synthesis of compounds that can aid in environmental monitoring and pollution control. The compound’s derivatives might be used to detect environmental toxins or to create materials that help in the remediation of contaminated sites .

Pharmacology

In pharmacology, 1H-Imidazol-4-amine dihydrochloride is utilized to develop new drugs and therapeutic agents. Its role in synthesizing imidazole-based compounds is crucial, as these molecules are often part of drugs targeting various diseases, including metabolic disorders and infections .

Safety And Hazards

While specific safety and hazard information for 1H-Imidazol-4-amine dihydrochloride was not found in the search results, general safety measures for handling chemicals include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Zukünftige Richtungen

Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

Eigenschaften

IUPAC Name |

1H-imidazol-5-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3.2ClH/c4-3-1-5-2-6-3;;/h1-2H,4H2,(H,5,6);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUMKPSWHQBNFMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Imidazol-4-amine dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Isopropylthio)thiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B35058.png)